molecular formula C24H10N2O4 B1214955 3,4,9,10-Perylenetetracarboxylic Diimide CAS No. 81-33-4

3,4,9,10-Perylenetetracarboxylic Diimide

Cat. No. B1214955
CAS RN: 81-33-4
M. Wt: 390.3 g/mol
InChI Key: KJOLVZJFMDVPGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

PTCDI derivatives are synthesized through various methods. Huang et al. (2011) discuss the synthesis and physical properties of PDI derivatives, highlighting their applications in organic electronics (Huang, Barlow, & Marder, 2011). Additionally, Queste et al. (2010) focused on synthesizing PTCDI derivatives with particular attention to substituents in positions 1, 6, 7, or 12 (Queste et al., 2010).

Molecular Structure Analysis

The molecular structure of PTCDI is characterized by strong intermolecular π-π interactions and a tendency to form ordered aggregates. Studies like the one by Hieulle and Silly (2013) reveal the localized intermolecular electronic coupling in PTCDI nanoarchitectures (Hieulle & Silly, 2013).

Chemical Reactions and Properties

PTCDI undergoes various chemical reactions, modifying its properties. Nagao and Misono (1981) examined the condensations of PTCDI with alkylamines, revealing different reaction kinetics and product yields (Nagao & Misono, 1981).

Physical Properties Analysis

PTCDI exhibits unique physical properties like high fluorescence quantum efficiency and strong electron acceptance character. Rostami-Tapeh-Esmail et al. (2020) discuss these properties and their implications in various fields, including biosystems due to their photochemical properties (Rostami-Tapeh-Esmail et al., 2020).

Chemical Properties Analysis

The chemical properties of PTCDI are significantly influenced by its molecular structure. The introduction of different substituents can dramatically alter its characteristics, as shown in studies like that of Perrin and Hudhomme (2011), who examined the electrochemical and optical absorption properties of PTCDI derivatives (Perrin & Hudhomme, 2011).

Scientific Research Applications

Organic Electronics

Perylene-3,4,9,10-tetracarboxylic acid diimides (PDIs) have long been used as industrial pigments, and recent developments have expanded their application to organic electronics. They are particularly utilized in organic photovoltaic devices and field-effect transistors due to their promising physical properties. This includes their synthesis, which has been tailored to enhance these applications (Huang, Barlow, & Marder, 2011).

Two-Dimensional Self-Assembled Nanoarchitectures

The structural and electronic properties of perylene diimide derivative films are crucial for developing next-generation organic photovoltaic devices. Studies have shown that 3,4,9,10-perylenetetracarboxylic diimide (PTCDI) molecules can self-assemble into novel two-dimensional structures upon annealing, exhibiting strong localized intermolecular electronic coupling (Hieulle & Silly, 2013).

Organic Photovoltaic Solar Cells

PDIs are recognized as one of the most promising classes of electron-accepting materials for organic photovoltaic solar cells. Their rigid, fused aromatic core enhances π–π intermolecular interactions, imparting n-type semiconducting properties that are vital for optoelectronic applications. Their strong electron-accepting character and significant charge transport properties make them ideal for this role (Kozma & Catellani, 2013).

Organogels

Certain perylenetetracarboxylic diimide (PDI) compounds, when substituted with both hydrophobic and hydrophilic groups, can form fluorescent organogels. These gels exhibit unique properties depending on their composition, such as being composed of H-aggregates or J-aggregates. Their ability to reversibly transform between gel and solution states upon temperature changes is a significant property for potential novel organogel designs (Wu et al., 2011).

Charge Storage and EPR Studies

PDIs have been the subject of detailed investigations using in-situ EPR spectroscopy, particularly focusing on their electrochemical reduction and charge storage capabilities. This research is pivotal in understanding the spin density distributions, charge states, and reversible charge-discharge properties of PDIs, which are essential for their use in conjugated organic compounds (Bartl et al., 1991).

Orientation on Semiconductor Surfaces

The orientation of perylene derivatives on semiconductor surfaces, such as GaAs(1 0 0), significantly impacts their optical properties. Studies using near-edge X-ray absorption fine structure spectroscopy and other methods have revealed that these molecules have distinct orientations which affect the optical anisotropy of the films, a crucial aspect for applications in semiconductor technology (Kampen et al., 2003).

Mechanism of Action

Target of Action

3,4,9,10-Perylenetetracarboxylic Diimide (PTCDI), also known as Perylimid, is an organic heteropolycyclic compound . It is primarily used in biological dyes and indicators . One of the primary targets of PTCDI is DNA. Specifically, planar perylene- and naphthalene-based diimide linkers can be employed to tether the Watson-Crick and the Hoogsteen strands of a DNA triplex . This allows for the formation of conjugates capable of targeting single-stranded nucleic acids .

Mode of Action

PTCDI molecules self-assemble into a new two-dimensional structure after annealing . Scanning tunneling microscopy reveals strong localized inter-molecular electronic coupling at room temperature when molecules are arranged in a side-by-side packing . This interaction with its targets results in changes at the molecular level, affecting the properties of the material.

Biochemical Pathways

PTCDI exhibits both glucose oxidase (GOx)-like and catalase (CAT)-like activities . This dual enzymatic activity can be attributed to PTCDI’s highly conjugated structure and high electron mobility . The enzymatic activity is also related to the degree of aggregation of PTCDI .

Pharmacokinetics

It is known that ptcdi is a solid compound with a purple to reddish-brown color . It is stable under room temperature conditions in the continental US . For storage, it is recommended to keep it at 4°C and protect it from light .

Result of Action

The result of PTCDI’s action is the modulation of light emission, carrier recombination, or charge separation in organic films . These processes may preferentially occur at “hotspots” in organic films . Therefore, the site-specific properties of PTCDI are important to study .

Action Environment

PTCDI is highly resistant to heat, light, and changes in environmental conditions . This makes it an ideal compound for use in various applications, including as a tunable laser dye, light-harvesting material, transistor, molecular switch, solar cell, and optoelectronic device .

Future Directions

New applications for PTCDI derivatives have emerged in areas including organic photovoltaic devices and field-effect transistors . PTCDI has also been proposed as a negative electrode active material in rechargeable aqueous metal||I2 electrochemical energy storage systems . More details about its future directions can be found in the referenced papers .

properties

IUPAC Name

7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H10N2O4/c27-21-13-5-1-9-10-2-6-15-20-16(24(30)26-23(15)29)8-4-12(18(10)20)11-3-7-14(22(28)25-21)19(13)17(9)11/h1-8H,(H,25,27,28)(H,26,29,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJOLVZJFMDVPGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C(=CC=C4C3=C1C5=C6C4=CC=C7C6=C(C=C5)C(=O)NC7=O)C(=O)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H10N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9052555
Record name Pigment Violet 29
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9052555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

390.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid, Other Solid
Record name Anthra[2,1,9-def:6,5,10-d'e'f']diisoquinoline-1,3,8,10(2H,9H)-tetrone
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

CAS RN

81-33-4, 12236-71-4
Record name Pigment Violet 29
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=81-33-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Perylimid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000081334
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Perylimid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16842
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Anthra[2,1,9-def:6,5,10-d'e'f']diisoquinoline-1,3,8,10(2H,9H)-tetrone
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Pigment Violet 29
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9052555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Perylene-3,4:9,10-tetracarboxydiimide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.001.223
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Anthra[2,1,9-def:6,5,10-d'e'f']diisoquinoline-1,3,8,10(2H,9H)-tetrone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3,4,9,10-PERYLENETETRACARBOXYLIC DIIMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/63NLI8842L
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,4,9,10-Perylenetetracarboxylic Diimide
Reactant of Route 2
Reactant of Route 2
3,4,9,10-Perylenetetracarboxylic Diimide
Reactant of Route 3
3,4,9,10-Perylenetetracarboxylic Diimide
Reactant of Route 4
Reactant of Route 4
3,4,9,10-Perylenetetracarboxylic Diimide
Reactant of Route 5
3,4,9,10-Perylenetetracarboxylic Diimide
Reactant of Route 6
3,4,9,10-Perylenetetracarboxylic Diimide

Q & A

Q1: What is the molecular formula and weight of PTCDI?

A1: PTCDI has the molecular formula C24H8N2O6 and a molecular weight of 440.38 g/mol.

Q2: What are the key spectroscopic features of PTCDI?

A2: PTCDI exhibits characteristic absorption and emission bands in the visible region. The exact positions of these bands depend on the specific derivative and its environment, but they typically fall between 400 and 600 nm. [, , ] For example, N,N'-diperfluorophenyl-3,4,9,10-perylenetetracarboxylic diimide (DFPP) displays unique aggregate structure in solid film compared to its nonfluorinated analogue, N,N'-diphenyl-3,4,9,10-perylenetetracarboxylic diimide (DPP) []. Additionally, PTCDI derivatives show strong fluorescence, which can be quenched upon interaction with other molecules or upon aggregation. [, , ]

Q3: How does the performance of PTCDI vary under different conditions?

A3: PTCDI derivatives demonstrate varying performance depending on factors like temperature, solvent, and the presence of other molecules. For instance, the solubility of PTCDI derivatives in different solvents can significantly impact their aggregation behavior and, consequently, their optical and electronic properties. [, , ] Temperature also plays a crucial role, influencing the morphology of PTCDI thin films during deposition, which directly affects charge transport properties and the performance of organic field-effect transistors (OFETs). [, , ]

Q4: What are the typical applications of PTCDI based on its properties?

A4: PTCDI is investigated for applications such as organic field-effect transistors (OFETs), [, ] organic solar cells, [, , ] and fluorescent sensors. [] The choice of specific PTCDI derivatives and their processing conditions are crucial for optimizing device performance in each application.

Q5: How does PTCDI interact with DNA, and what are the downstream effects?

A5: Certain PTCDI derivatives, like N,N'-bis[2-(1-piperidino)ethyl]-3,4,9,10-perylenetetracarboxylic diimide (PIPER), exhibit a strong interaction with G-quadruplex DNA structures. [] This interaction stabilizes the G-quadruplex and prevents its unwinding by helicases like Sgs1. [] This stabilization can disrupt critical cellular processes like DNA replication, transcription, and telomere maintenance, potentially leading to anti-cancer effects.

Q6: Can PTCDI be used in sensing applications?

A6: Yes, PTCDI's fluorescence properties make it suitable for sensing applications. For example, N,N-bis[aspartic potassium salt]-3,4,9,10-perylenetetracarboxylic diimide (APBI-K) self-assembled nanorods can act as a dual fluorometric and colorimetric sensor for sulfide detection, showing potential in monitoring meat spoilage. [] Similarly, PTCDI microfibers have been explored as fluorescent sensing platforms for DNA detection, demonstrating high sensitivity and selectivity. []

Q7: How is PTCDI used in energy storage devices?

A7: PTCDI is being explored as an electrode material in battery technologies. For example, it shows promise as an anode material for aqueous sodium-ion batteries (ASIBs) due to its ability to store sodium ions. [, , ] Additionally, PTCDI has been investigated for use in aqueous calcium-ion batteries (ACIBs) exhibiting excellent long-term cycling performance and high capacity retention. []

Q8: How is computational chemistry used to study PTCDI?

A8: Computational methods like Density Functional Theory (DFT) are employed to understand the electronic structure of PTCDI and its derivatives. [, ] These calculations provide insights into the energy levels of molecular orbitals, the nature of intermolecular interactions, and charge transport properties. [] For example, DFT calculations help elucidate the calcium storage mechanism, activation process, and diffusion pathways of PTCDI in ACIBs. []

Q9: Are there any structure-activity relationship (SAR) studies on PTCDI?

A9: While specific quantitative SAR models might be limited, research indicates that modifications to the PTCDI structure impact its properties and activities. For instance, adding substituents to the perylene core or the imide nitrogen atoms can alter solubility, electron affinity, and aggregation behavior. [, ] These changes affect performance in applications like OFETs and organic solar cells.

Q10: What are some future research directions for PTCDI?

A10: Future research on PTCDI can explore:

  • Understanding the long-term environmental impact and developing sustainable synthesis and disposal methods. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.